molecular formula C17H19ClN2O4S B2531924 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine CAS No. 1904095-01-7

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

Cat. No. B2531924
CAS RN: 1904095-01-7
M. Wt: 382.86
InChI Key: VYKAWLPZQGLAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In We will also list future directions for research on this compound.

Scientific Research Applications

Synthesis and Photophysical Evaluation

A study by Hagimori et al. (2019) focused on the synthesis and photophysical evaluation of various 2-substituted pyridines, including analogs related to the compound of interest. Their work revealed that specific modifications, such as substituting with phenylsulfonyl and morpholino groups, significantly affect fluorescence properties. This research underlines the compound's potential in developing highly emissive fluorophores for applications in solution and solid states, including imaging and sensor technologies. Detailed computational and experimental studies helped in understanding the electronic and fluorescent properties of these compounds (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Chemical Synthesis and Medicinal Applications

Ghelfi et al. (2003) described a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, showcasing the compound's versatility in chemical synthesis. These adducts serve as intermediates for the production of agrochemicals and medicinal compounds, highlighting its importance in pharmaceutical and agricultural research (Ghelfi, Stevens, Laureyn, Meenen, Rogge, Buyck, Nikitin, Grandi, Libertini, Pagnoni, & Schenetti, 2003).

Catalyst Development

Sulfonated Schiff base copper(II) complexes were investigated by Hazra et al. (2015) for their efficiency and selectivity as catalysts in alcohol oxidation, showcasing the potential of pyridine derivatives in catalysis. The study elaborates on the synthesis, crystal structures, and catalytic performance of these complexes, indicating the compound's role in developing new catalysts for organic synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).

Insecticidal Activity

Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against the cowpea aphid, demonstrating the compound's potential as a base structure for developing new insecticides. The study highlighted one derivative with insecticidal activity approximately four times that of acetamiprid, a standard insecticide (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Pharmaceutical Applications

The synthesis and evaluation of pyridine analogs for their bactericidal properties were investigated by Weglewski, Pernak, and Krysiński (1991). Their research into 1-[(alkylthio)-methyl]-3-[(ethoxy)methyl]pyridinium chlorides and their bacteriostatic properties against various microbes suggest the compound's utility in developing new antimicrobial agents. This work underscores the compound's relevance in pharmaceutical research aimed at combating microbial resistance (Weglewski, Pernak, & Krysiński, 1991).

properties

IUPAC Name

2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12-4-3-5-17(19-12)24-14-8-9-20(11-14)25(21,22)16-10-13(18)6-7-15(16)23-2/h3-7,10,14H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKAWLPZQGLAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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